REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([OH:10])=[C:8]([N+:11]([O-:13])=[O:12])[C:7]([OH:14])=[C:6]([N+:15]([O-:17])=[O:16])[C:5]=1[OH:18])([O-:3])=[O:2].N(C1C(O)=C(N=O)C(O)=C(N=O)C=1O)=[O:20]>>[N+:1]([C:4]1[C:9]([OH:10])=[C:8]([N+:11]([O-:13])=[O:12])[C:7]([OH:14])=[C:6]([N+:15]([O-:17])=[O:16])[C:5]=1[OH:18])([O-:3])=[O:2].[N+:15]([O-:17])([OH:20])=[O:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O
|
Name
|
trinitrosophloroglucinol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)C1=C(C(=C(C(=C1O)N=O)O)N=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |